2-Amino-isonicotinic acid hydrazide

Overview

Description

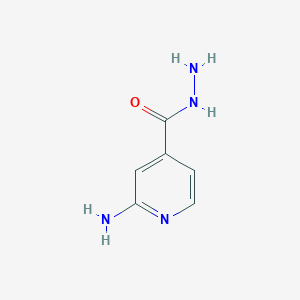

2-Amino-isonicotinic acid hydrazide (2-AINA) is an important chemical compound that has been studied for its potential use in scientific research and experiments. It is a derivative of isonicotinic acid, and is the main component of the hydrazide group of compounds. 2-AINA is a versatile compound, with a wide range of potential applications in the laboratory.

Scientific Research Applications

Synthesis of Derivatives for Tuberculosis Treatment

Research has explored synthesizing N-acyl derivatives of isonicotinic acid hydrazide and 2-methylisonicotinic acid hydrazide with amino acids. These derivatives have shown biological activity against tuberculosis, with some exhibiting lower acute toxicity compared to isoniazide, a known tuberculosis treatment (Winterstein et al., 1956).

Molecular Target Identification

Investigations into the molecular target of isoniazid (isonicotinic acid hydrazide) revealed its interaction with the β-Ketoacyl ACP synthase in Mycobacterium tuberculosis. This discovery has been crucial in understanding the drug's mechanism in tuberculosis treatment (Mdluli et al., 1998).

Antitubercular Action of Substituted Isonicotinic Acid Hydrazides

Further studies synthesized and tested isonicotinic acid hydrazides substituted in the pyridine ring for their antitubercular action. This research contributed to the development of more effective antituberculosis drugs (Isler et al., 1955).

Inhibition of Transpeptidation in Blood Coagulation

Isonicotinic acid hydrazide has been identified as an inhibitor of crosslinking in fibrin, which is a critical step in blood coagulation. This finding indicates potential therapeutic applications in blood coagulation disorders (Lorand & Jacobsen, 1967).

Effect on Brain Metabolism

Research has also been conducted on the effects of isonicotinic acid hydrazide on brain metabolism, particularly its influence on gamma-aminobutyric acid (GABA) levels. This has implications for understanding neurological processes and potential treatments (Wood & Peesker, 1971).

Mechanism of Action

Target of Action

2-Amino-isonicotinic acid hydrazide, also known as isoniazid, is primarily active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

It is known that the drug interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts cell wall synthesis, leading to bacterial cell death .

Pharmacokinetics

It is known that the drug is metabolized in the liver, primarily by n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) .

Result of Action

The result of the action of this compound is the inhibition of mycobacterial growth. The drug is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Electron microscopic studies on mycobacteria exposed to the drug reveal little change in length or girth, but tapering rods are seen; the internal structure is lost within 24 hours, and bacilli become intensely electron dense .

Action Environment

The action environment of this compound can influence its efficacy and stability. It is known that the drug is used worldwide for the treatment of tuberculosis, suggesting that it is effective in a wide range of environmental conditions .

Safety and Hazards

2-Amino-isonicotinic acid hydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and ensure adequate ventilation .

Future Directions

The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical, especially having in mind the consequences and the delays in treatment caused by the COVID-19 pandemic . The structure-activity relationship was established that the increasing of the length of the linker between heterocyclic amine and hydrazide group results in a decrease of antimicrobial activity against studied strains .

Properties

IUPAC Name |

2-aminopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUWTBDKCYJSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314075 | |

| Record name | 2-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-01-9 | |

| Record name | 58481-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58481-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

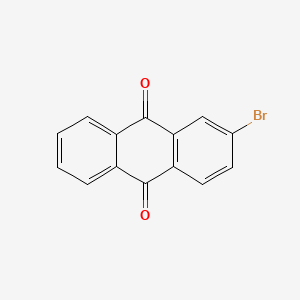

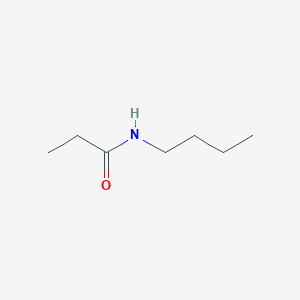

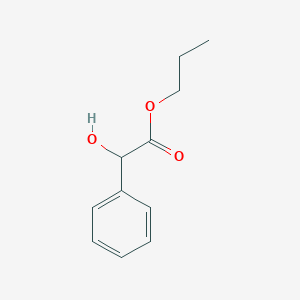

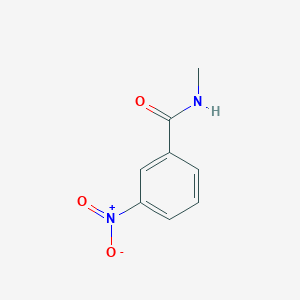

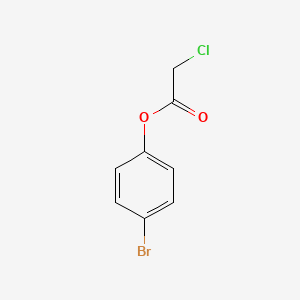

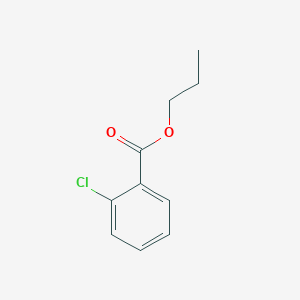

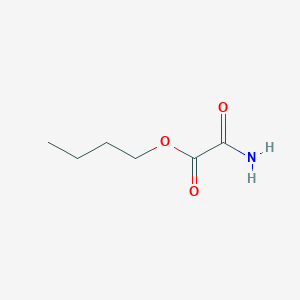

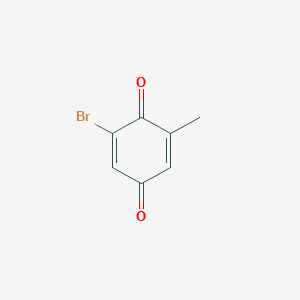

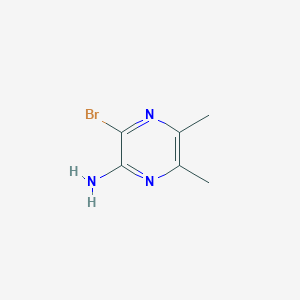

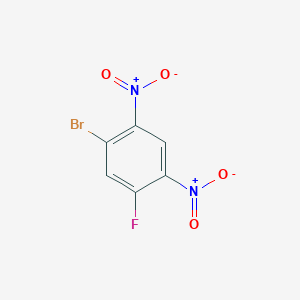

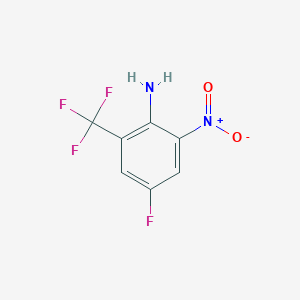

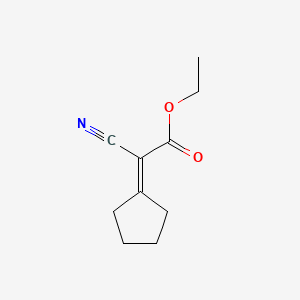

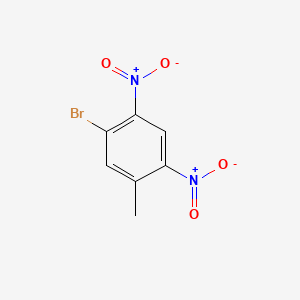

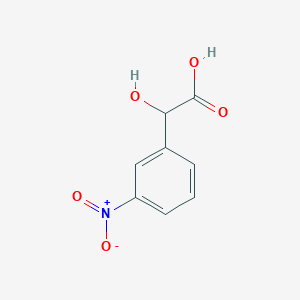

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.